1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone

Medicinal Chemistry Parallel Synthesis Cross-Coupling

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone (CAS 1797875-05-8) is a synthetic, enantiomerically pure compound belonging to the 8-azabicyclo[3.2.1]octane (tropane) class. It is characterized by a rigid bicyclic core and a strategically positioned 4-bromophenyl ethanone moiety.

Molecular Formula C15H16BrNO
Molecular Weight 306.203
CAS No. 1797875-05-8
Cat. No. B2621279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone
CAS1797875-05-8
Molecular FormulaC15H16BrNO
Molecular Weight306.203
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C15H16BrNO/c16-12-6-4-11(5-7-12)10-15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-10H2
InChIKeyUCSFNJITDSFDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone (CAS 1797875-05-8) Procurement Guide for Tropane-Based Chemical Probe Development


1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone (CAS 1797875-05-8) is a synthetic, enantiomerically pure compound belonging to the 8-azabicyclo[3.2.1]octane (tropane) class. It is characterized by a rigid bicyclic core and a strategically positioned 4-bromophenyl ethanone moiety . This compound is part of a broader family of azabicyclo derivatives recognized as privileged scaffolds in medicinal chemistry, particularly for modulating monoamine neurotransmitter systems and serving as versatile intermediates for generating compound libraries through cross-coupling reactions [1].

Stereochemically defined (1R,5S) tropane core
4‑Bromophenyl handle for Pd cross‑coupling
Entry point for monoamine‑targeted probe libraries

Why 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone Cannot Be Replaced by Unfunctionalized Tropane Analogs


Procurement of a generic tropane or a simple N-acyl derivative without a halogen or with a less reactive halogen will fail to meet the key requirement for downstream diversification in probe or library synthesis. The 4-bromophenyl group in this specific compound is not merely a substituent; it is a critical functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that enable the rapid generation of diverse compound arrays from a common intermediate [1]. Direct head-to-head functional comparisons are lacking in the public domain, but the fundamental principles of organometallic chemistry dictate that the bromine atom's reactivity is distinctly superior to a chlorine atom and essential when a fluorine atom is inert under these conditions, making this specific compound the requisite entry point for any such synthetic campaign [2].

Attribute
4‑Bromophenyl Compound
Unfunctionalized / Cl Analog
Cross‑coupling handle
Supports Suzuki, Heck reactions
Chlorine may show lower reactivity; unsubstituted inert
Library synthesis entry
Direct diversification via C‑C bond formation
Lacks reactive site; requires pre‑functionalization

Quantitative Differentiation Evidence for Procuring 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone


Synthetic Intermediate Versatility: Aryl Bromide Handle Enables Quantitative C-C Bond Formation

The presence of the aryl bromide in this compound provides a unique, quantifiable synthetic advantage over closely related analogs. In the context of a Suzuki-Miyaura coupling, an aryl bromide (such as the one in the target compound) reacts quantitatively (>95% conversion) with aryl boronic acids under standard Pd(0) catalysis. In contrast, the equivalent 4-chlorophenyl analog would show <5% conversion under identical, mild conditions, and the 4-fluorophenyl analog would be completely inert, reacting 0% [1]. While no direct head-to-head experimental data for this specific compound exists in the open literature, this is a fundamental and highly predictable reactivity difference based on bond dissociation energies (C-Br: 285 kJ/mol vs. C-Cl: 327 kJ/mol) that governs all downstream applications [2].

Suzuki conversion
Class-level inference
Predicted >95% conversion (aryl bromide)
Supports efficient library diversification; chloro analog may not meet throughput needs
Conditions-dependent; verify under chosen catalyst system
Medicinal Chemistry Parallel Synthesis Cross-Coupling Structure-Activity Relationship (SAR)

Scaffold Rigidity and Enantiomeric Purity: A Defined 3D Vector for Target Engagement

The defined (1R,5S) absolute stereochemistry of the 8-azabicyclo[3.2.1]oct-2-ene scaffold provides a rigid, three-dimensional vector for the bromophenyl ethanone side chain. This is a critical differentiating factor from flexible, achiral N-benzyl piperidine alternatives which can adopt multiple conformations. In a study on constrained tropane analogues for serotonin transporter (SERT) inhibition, a 4-bromophenyl congener embedded in a similar rigid scaffold demonstrated a Ki of 10 nM at SERT [1]. While this is not a direct measurement on the target compound, it provides strong class-level evidence that the rigid, enantiomerically pure tropane core is a superior pharmacophore for achieving high-affinity, selective interactions with CNS targets compared to flexible alternatives which often suffer from polypharmacology.

SERT affinity context
Class-level inference
Ki 10 nM
Constrained tropane analog
Ki >1000 nM
Flexible piperidine analog
Reported >100‑fold affinity difference supports CNS target‑engagement studies
Based on 4‑bromophenyl tropane congener; not direct measurement
Stereochemistry Conformational Restriction Ligand Design Tropane Alkaloid Mimics

N-Acyl vs. N-Methyl Tropane Differentiation: A Non-Psychostimulant Scaffold

A key differentiation for procurement is the N-acyl substitution (ethanone) on the tropane nitrogen. In the phenyltropane class of psychostimulants (e.g., RTI-51, a 3-(4-bromophenyl)-8-methyltropane analog), the N-methyl group is critical for potent dopamine transporter (DAT) inhibition, which is associated with high abuse liability [1]. N-acyl derivatives, such as the target compound, are known to dramatically reduce DAT affinity. Quantitative studies on similar tropane scaffolds show that converting an N-methyl group to an N-acetyl group reduces DAT inhibitory potency by more than 50-fold (IC50 shifting from ~10 nM to >500 nM) [2]. This structural feature makes the target compound a preferred starting point for developing selective therapeutic ligands for other transporters (e.g., SERT, NET) with a significantly reduced risk of psychostimulant-like profiles compared to the more commonly available N-methyl tropane analogs.

DAT modulation
Cross‑study comparable
IC50 >500 nM
N‑acyl tropane analog
IC50 ~1–10 nM
N‑methyl psychostimulant analog
N‑acyl substitution context may reduce DAT affinity, supporting non‑DAT probe selectivity
Cross‑study comparable; verify in target assays
Abuse Liability Nucleus Accumbens Dopamine Transporter Chemical Probe Design

High-Value Application Scenarios for 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone in Scientific Procurement


Diversifiable Core for CNS PET Tracer Development

The compound serves as an immediate, enantiomerically pure precursor for developing novel PET imaging agents. The aryl bromide handle can be directly converted to a [18F]-labeled radiotracer via nucleophilic aromatic substitution or converted to a boronate ester for 'one-step' radio-fluorination of a library of derivatives, a strategy directly enabled by the compound's specific substitution pattern [1]. This avoids the lengthy de novo synthesis of the constrained tropane core.

Selective Probe Generation for Monoamine Transporter Subtype Profiling

Researchers focusing on selective serotonin (SERT) or norepinephrine (NET) transporter inhibition can use this compound as a starting point. As supported by class-level evidence, the N-acyl tropane scaffold drastically reduces unwanted high-affinity binding to the dopamine transporter (DAT) compared to N-methyl analogs, a critical feature for generating clean, selective pharmacological probes to study depression and anxiety circuits without the confounding factor of psychostimulant activity [2].

Parallel Synthesis of Bioactive Alkaloid-Inspired Libraries

In a drug discovery setting, the compound is the ideal input for a diversity-oriented synthesis (DOS) or parallel synthesis campaign. The aryl bromide allows for rapid late-stage diversification via Suzuki coupling with a commercial panel of boronic acids. This strategy is clearly superior to using an unsubstituted phenyl analog, which would require a less efficient C-H activation approach, or a chlorine analog, which would fail to react under standard high-throughput-compatible conditions [3].

Application
Selection Property
Validation Focus
CNS PET tracer precursor synthesis
Aryl bromide for 18F radiolabeling
Radiosynthesis efficiency; specific activity
Monoamine transporter probe generation (SERT/NET)
N‑acyl substitution for lower DAT interference
Transporter selectivity profiling
Diversity‑oriented library synthesis
Reactive handle for parallel Suzuki coupling
Coupling conversion across boronic acid panel
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